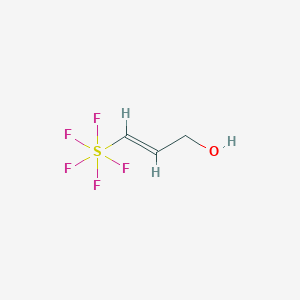

(3-Hydroxy-1-propenyl)sulfur pentafluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(E)-3-(pentafluoro-λ6-sulfanyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F5OS/c4-10(5,6,7,8)3-1-2-9/h1,3,9H,2H2/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHHQQCFLJIKOP-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CS(F)(F)(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/S(F)(F)(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155990-90-2 | |

| Record name | (3-Hydroxy-1-propenyl)sulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (3-Hydroxy-1-propenyl)sulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF₅) group has emerged as a substituent of significant interest in medicinal chemistry and drug development due to its unique electronic properties, high stability, and lipophilicity. This technical guide provides a comprehensive overview of the synthesis and characterization of (3-Hydroxy-1-propenyl)sulfur pentafluoride, a valuable building block for the introduction of the SF₅ moiety into more complex molecules. This document details a generalized synthetic protocol, summarizes key characterization data, and presents relevant workflows and pathways in a visually accessible format to support researchers in this field.

Introduction

The incorporation of fluorine and fluorine-containing functional groups into organic molecules is a well-established strategy in drug design to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The pentafluorosulfanyl (SF₅) group, in particular, has garnered considerable attention as a "super-trifluoromethyl" bioisostere. Its strong electron-withdrawing nature, octahedral geometry, and significant steric bulk offer unique opportunities for molecular design.

This compound, also known as 3-pentafluorosulfanylprop-2-en-1-ol, is a key aliphatic building block containing the SF₅ group. The presence of a primary alcohol and a vinyl-SF₅ motif provides versatile handles for further chemical modifications, making it a valuable precursor for the synthesis of novel therapeutic agents.

Synthesis

The synthesis of this compound typically proceeds via a multi-step sequence starting from readily available precursors. While the specific, originally published detailed experimental protocol from J. Fluorine Chem. 2004, 125, 673 is not readily accessible, a generalized and representative procedure can be constructed based on subsequent literature reports that utilize this compound. The overall synthetic strategy involves the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to an appropriate unsaturated substrate, followed by elimination and deprotection steps.

Generalized Synthetic Pathway

The synthesis can be conceptualized as a three-step process:

-

Radical Addition: A triethylborane (BEt₃)-mediated radical addition of pentafluorosulfanyl chloride (SF₅Cl) to allyl acetate.

-

Elimination: Alkaline dehydrochlorination to form the corresponding vinyl SF₅ compound.

-

Hydrolysis: Saponification of the acetate ester to yield the target primary alcohol.

Figure 1: Generalized synthetic workflow for this compound.

Experimental Protocol (Generalized)

Materials:

-

Allyl acetate

-

Pentafluorosulfanyl chloride (SF₅Cl)

-

Triethylborane (BEt₃) (1 M solution in hexanes)

-

Potassium carbonate (K₂CO₃)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (anhydrous)

-

Dichloromethane (anhydrous)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of Chloro-pentafluorosulfanylpropyl acetate

-

To a solution of allyl acetate in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon), add triethylborane (1 M in hexanes).

-

Slowly bubble pentafluorosulfanyl chloride (SF₅Cl) gas through the solution.

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (E/Z)-3-(Pentafluorosulfanyl)prop-2-enyl acetate

-

Dissolve the product from Step 1 in a suitable solvent such as dichloromethane.

-

Add potassium carbonate and stir the mixture at room temperature.

-

Monitor the reaction for the elimination of HCl.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

The crude product can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the crude acetate from Step 2 in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and stir at room temperature.

-

Monitor the hydrolysis of the ester by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with diethyl ether.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel.

Characterization

Thorough characterization of this compound is essential to confirm its structure and purity. The following are the expected spectroscopic data based on the analysis of similar SF₅-containing compounds.

Spectroscopic Data (Expected)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the vinyl protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton. The vinyl protons will show coupling to each other and potentially to the fluorine atoms of the SF₅ group. |

| ¹³C NMR | Resonances for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon bearing the hydroxyl group. |

| ¹⁹F NMR | A characteristic A₄B pattern for the SF₅ group, with the axial fluorine appearing as a quintet and the four equatorial fluorines appearing as a doublet of quintets. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch, a peak around 1640 cm⁻¹ for the C=C stretch, and strong absorptions in the 800-900 cm⁻¹ region characteristic of S-F stretching. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns, including the loss of the hydroxyl group and fragments corresponding to the SF₅ moiety. |

Logical Flow for Spectroscopic Analysis

Figure 2: Logic diagram for the spectroscopic characterization of the target compound.

Applications in Drug Development

The this compound building block is a valuable tool for medicinal chemists. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or can be used in ether or ester formation. The vinyl-SF₅ moiety can participate in a variety of reactions, including Diels-Alder cycloadditions and Michael additions. These transformations allow for the incorporation of the SF₅ group into a diverse range of molecular scaffolds for the development of new drug candidates.

Safety and Handling

Organofluorine compounds, particularly those containing the SF₅ group, should be handled with care by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Pentafluorosulfanyl chloride is a toxic and corrosive gas and should be handled with extreme caution.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a generalized synthetic protocol is presented, it is based on established methodologies for the synthesis of similar SF₅-containing allylic alcohols. The expected characterization data provides a benchmark for researchers working with this compound. The versatility of this building block makes it a valuable asset for the synthesis of novel SF₅-containing molecules with potential applications in drug discovery and development. Further research into the specific biological activities of derivatives of this compound is warranted.

The Rise of the "Super-Trifluoromethyl" Group: A Technical Guide to the Discovery of Novel Sulfur Pentafluoride (SF₅) Containing Compounds

Introduction

In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. While the trifluoromethyl (CF₃) group has long been a staple, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a "super-trifluoromethyl" bioisostere, offering a unique combination of physicochemical characteristics.[1][2] The SF₅ group is distinguished by its octahedral geometry, greater steric bulk than a CF₃ group, high electronegativity (3.65), and significant lipophilicity, coupled with high thermal and chemical stability.[2][3][4][5] These properties can profoundly influence a molecule's conformation, metabolic stability, and binding interactions, making the SF₅ moiety a compelling substituent for the design of novel pharmaceuticals, agrochemicals, and advanced materials.[6][7][8]

Initially, progress in SF₅ chemistry was hampered by a lack of accessible synthetic methods.[1] However, recent breakthroughs have made SF₅-containing building blocks more readily available, fueling a surge of interest and research in this area.[1] This guide provides an in-depth overview of the core synthetic strategies, key experimental protocols, and biological applications of novel SF₅-containing compounds for researchers and drug development professionals.

Core Synthetic Methodologies

The introduction of the SF₅ group into organic molecules has evolved significantly from early methods that required harsh reagents like silver difluoride (AgF₂) with low yields.[5] Modern strategies offer more practical and efficient pathways.

1. Addition of SF₅Cl and SF₅Br to Unsaturated Systems: The most predominant strategy for creating aliphatic SF₅ compounds involves the free-radical addition of sulfur chloride pentafluoride (SF₅Cl) or sulfur bromide pentafluoride (SF₅Br) to alkenes and alkynes.[3] SF₅Cl, the only commercially available reagent for this purpose, is a highly reactive and toxic gas, which historically presented challenges.[3][9]

Recent innovations have overcome these hurdles:

-

Gas-Free SF₅Cl Synthesis: A significant advance is the development of a gas-free method for synthesizing SF₅Cl from molecular sulfur, trichloroisocyanuric acid (TCICA), and potassium fluoride (KF).[3]

-

Stable SF₅Cl Solutions: A subsequent improvement provides a method to produce an easy-to-handle solution of SF₅Cl in n-hexane, making the reagent more accessible for standard laboratory use.[3]

-

Light-Activated Reactions: Black light irradiation (370 nm) can be used to initiate the radical chain process for the chloropentafluorosulfanylation of alkynes, providing a mild and efficient method.[10]

2. Synthesis of Arylsulfur Pentafluorides (ArSF₅): The preparation of aromatic SF₅ compounds has also seen significant improvements. A key breakthrough was a two-step process involving the initial formation of an Aryl-SF₄Cl intermediate from an aryl disulfide, followed by a halogen exchange using a fluoride source like ZnF₂ or HF to yield the final ArSF₅ product.[8] This method provides good yields and avoids the use of highly expensive or hazardous elemental fluorine.[8]

3. Utilization of SF₅-Alkynes: SF₅-alkynes have emerged as essential and versatile building blocks for constructing a wide variety of more complex SF₅-containing molecules.[4][10] These polarized structures can undergo highly regio- and stereoselective transformations, including cycloadditions and hydroelementation reactions, to generate novel heterocyclic and vinylic scaffolds.[4][10]

Physicochemical Properties and Data

The unique properties of the SF₅ group are best understood in comparison to other common bioisosteric groups used in drug design.

| Property | SF₅ Group | CF₃ Group | tert-Butyl Group |

| van der Waals Volume (ų) | ~80-85 | ~43-45 | ~65-70 |

| Geometry | Octahedral | Tetrahedral | Tetrahedral |

| Electronegativity (Pauling Scale) | 3.65 | 3.36 | 2.55 (Carbon) |

| Lipophilicity (Hansch π) | +1.50 | +0.88 | +1.98 |

| Dipole Moment (Debye) | ~3.5-4.0 D | ~2.4-2.6 D | ~0 D |

| Stability | High thermal and chemical stability | High stability | High stability |

| Table 1: Comparison of physicochemical properties of the SF₅ group with CF₃ and tert-butyl groups. Data compiled from multiple sources.[2][3][4][8] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of key SF₅-containing intermediates and final compounds.

Protocol 1: Synthesis of SF₅-Containing Anilines (Precursors for Insecticides) [11][12]

This protocol describes the synthesis of methylated and brominated 4-pentafluorosulfanyl-aniline derivatives, which serve as key building blocks.

-

Step A: Bromination of 4-SF₅-aniline (1a)

-

To a solution of 4-pentafluorosulfanyl-aniline (1.0 eq) in dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq for mono-bromination, 2.5 eq for di-bromination) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion (monitored by TLC), pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the bromo-aniline derivatives.

-

-

Step B: Methylation of Bromo-anilines (Suzuki-Miyaura Coupling)

-

To a degassed solution of the bromo-aniline derivative (e.g., 2-bromo-4-SF₅-aniline) (1.0 eq) in 1,4-dioxane, add methylboronic acid (2.0-4.0 eq), cesium carbonate (Cs₂CO₃), and Pd(dppf)₂Cl₂ catalyst.

-

Reflux the mixture for 12 hours under an inert atmosphere.

-

Cool the reaction to room temperature, filter through celite, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the methylated aniline product (e.g., 2-methyl-4-SF₅-aniline).

-

Protocol 2: Synthesis of SF₅-Containing Aromatic Amino Acids [13]

This protocol details a Negishi cross-coupling reaction to synthesize protected SF₅-phenylalanine derivatives.

-

To a reaction vessel under an inert atmosphere, add the zinc reagent of a protected iodinated amino acid (e.g., (R)-benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate).

-

Add the palladium catalyst Pd(dba)₂ and the ligand SPhos.

-

Add the arylating agent, 1-bromo-3-(pentafluorosulfanyl)benzene or 1-bromo-4-(pentafluorosulfanyl)benzene.

-

Stir the reaction mixture at 50 °C for 3-5 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and quench with saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solvent in vacuo and purify the crude product by flash column chromatography to yield the desired SF₅-containing amino acid in 32-42% yield.[13]

Applications in Drug Discovery and Biological Activity

The introduction of an SF₅ group can significantly enhance the biological potency and pharmacokinetic profile of a drug candidate.

Case Study 1: DHODH Inhibitors for Autoimmune Diseases

The drug Teriflunomide (TF), a dihydroorotate dehydrogenase (DHODH) inhibitor, contains a CF₃ group. Replacing this with an SF₅ group (SF₅-TF) was shown to preserve or even enhance its pharmacological activity.[14][15] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like activated T lymphocytes.

The inhibitory activities of Teriflunomide and its SF₅-substituted derivative were quantified, demonstrating the potency of the SF₅ analog.

| Compound | DHODH Inhibition IC₅₀ (µM) | T-Cell Proliferation IC₅₀ (µM) |

| Teriflunomide (CF₃-TF) | 0.49 | 1.10 |

| SF₅-Teriflunomide (SF₅-TF) | 0.38 | 0.90 |

| Table 2: Comparative in vitro activity of Teriflunomide (CF₃-TF) and its pentafluorosulfanyl derivative (SF₅-TF). Lower IC₅₀ values indicate higher potency.[14][15] |

Case Study 2: Meta-Diamide Insecticides

Novel meta-diamide insecticides incorporating an SF₅ group have been developed, showing high insecticidal activity.[2][11] The SF₅ moiety serves as an attractive functionality for discovering new crop-protecting agents.[2]

| Compound | Target Pest | Activity Level (Feeding Inhibition) |

| 4a (R=H) | Diamondback moth | Moderate |

| 4d (R=2,6-di-Me) | Diamondback moth | Excellent (0-5% eating area) |

| Table 3: Insecticidal activity of select SF₅-containing meta-diamide compounds. Compound 4d, with methyl groups flanking the SF₅-phenyl ring, showed the highest potency.[2][12] |

The pentafluorosulfanyl group is no longer a synthetic curiosity but a validated and valuable tool in modern chemical and pharmaceutical research.[1] Advances in synthetic chemistry have unlocked access to a wide array of SF₅-containing building blocks, enabling their systematic investigation in drug discovery and materials science.[3][4] The unique electronic and steric properties of the SF₅ group offer a distinct advantage over traditional fluorinated moieties, often leading to enhanced biological activity and improved pharmacokinetic profiles. As synthetic methodologies continue to become more robust and accessible, the "super-trifluoromethyl" group is poised to play an increasingly significant role in the development of next-generation therapeutics and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of SF5-containing molecules - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

- 8. scientificupdate.com [scientificupdate.com]

- 9. Sulfur chloride pentafluoride - Wikipedia [en.wikipedia.org]

- 10. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A Preliminary Investigation of Pentafluorosulfanyl (SF5)-Propenol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" bioisostere in medicinal chemistry, prized for its unique electronic properties, high stability, and significant lipophilicity.[1] These characteristics have the potential to enhance the pharmacological profiles of bioactive molecules. This technical guide provides a preliminary investigation into the synthesis, potential biological activities, and experimental considerations for SF5-propenol derivatives, a novel class of compounds poised for exploration in drug discovery. While direct research on SF5-propenol derivatives is nascent, this document extrapolates from established methodologies for related SF5-containing compounds to provide a foundational framework for researchers. We present proposed synthetic routes, hypothetical biological data, and detailed experimental protocols to guide future studies in this promising area.

Introduction to the Pentafluorosulfanyl Group in Medicinal Chemistry

The SF5 group is gaining significant attention as a valuable substituent in the design of new pharmaceuticals and agrochemicals.[2] Its strong electron-withdrawing nature, combined with a larger van der Waals volume than the trifluoromethyl (CF3) group, can profoundly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[2][3] The introduction of the SF5 moiety has been shown to improve the in vivo activity and pharmacokinetic properties of parent compounds, as exemplified by SF5-substituted mefloquine analogs which exhibit a longer half-life.[1]

The propenol scaffold is a common feature in various natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer effects. The combination of the SF5 group with the propenol moiety presents a compelling strategy for developing novel therapeutic agents with potentially enhanced potency and favorable drug-like properties. This guide outlines a preliminary framework for the systematic investigation of these derivatives.

Proposed Synthetic Pathways for SF5-Propenol Derivatives

Currently, there is limited published literature specifically detailing the synthesis of SF5-propenol derivatives. However, based on established methods for the synthesis of SF5-alkynes, SF5-phenols, and other functionalized SF5-containing building blocks, we can propose several viable synthetic strategies.[4][5] A key approach involves the functionalization of a precursor SF5-aryl compound.

A proposed multi-step synthesis is outlined below, starting from a commercially available SF5-substituted aniline. This workflow provides a logical progression from a simple starting material to the target SF5-propenol derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pentafluorosulfanyl Group: A Technical Guide for Advanced Organic and Medicinal Chemistry

The pentafluorosulfanyl (SF5) group is rapidly emerging from relative obscurity to become a functional group of significant interest in organic chemistry, particularly within the realms of medicinal chemistry and materials science. Often dubbed the "super-trifluoromethyl group," its unique combination of physicochemical properties offers a powerful tool for modulating molecular characteristics in ways that are not achievable with more traditional substituents. This guide provides an in-depth overview of the SF5 group, focusing on its core properties, synthesis, and strategic application for researchers, scientists, and drug development professionals.

Core Physicochemical Properties: A Comparative Overview

The strategic advantage of the pentafluorosulfanyl group lies in its distinct electronic and steric profile. It is a strongly electron-withdrawing group, more so than the trifluoromethyl (CF3) group, which significantly impacts the reactivity and properties of the molecule to which it is attached.[1] Despite its high electronegativity, the SF5 group is remarkably lipophilic, a combination that is particularly valuable in the design of bioactive molecules.[2][3]

The SF5 group is characterized by its exceptional thermal and chemical stability, attributed to the strong sulfur-fluorine bonds.[2] This stability extends to metabolic resistance, making it an attractive moiety for enhancing the in-vivo lifetime of drug candidates.[2] Its octahedral geometry and larger size compared to the trifluoromethyl group provide a unique steric footprint that can be exploited to probe and optimize interactions with biological targets.[1]

Below is a summary of the key quantitative physicochemical properties of the pentafluorosulfanyl group, presented in comparison with other commonly used functional groups in drug design.

| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | tert-Butyl (t-Bu) | Nitro (NO2) |

| Hammett Parameter (σp) | 0.68[1] | 0.53[1] | -0.20 | 0.78 |

| Hammett Parameter (σm) | 0.61[1] | 0.43[1] | -0.10 | 0.71 |

| Hansch Lipophilicity Parameter (π) | 1.23[1] | 0.88[1] | 1.98[4] | -0.28 |

| Calculated logP (for Ph-X) | 3.6[5] | 2.9 - 3.1[5] | 4.11 | 2.05 |

| Van der Waals Volume (ų) | 55.4[1] | 34.6[1] | 76.9[1] | 29.8 |

| Electronegativity (Pauling Scale of the group) | 3.65[6] | 3.36[6] | 2.7 | 3.4 |

Key Synthetic Methodologies and Experimental Protocols

The historical challenge in utilizing the SF5 group has been the limited availability of practical and scalable synthetic methods. However, recent advancements have made SF5-containing building blocks more accessible. The primary strategies for introducing the pentafluorosulfanyl group can be broadly categorized into two main approaches: the oxidative fluorination of sulfur-containing precursors and the direct addition of SF5-containing reagents across unsaturated bonds.

Oxidative Fluorination of Aryl Disulfides and Thiols

This is a common method for the synthesis of aryl-SF5 compounds. The general workflow involves the reaction of an aryl disulfide or thiol with a fluorinating agent to form an intermediate aryl sulfur tetrafluoride chloride (ArSF4Cl), which is then converted to the final pentafluorosulfanyl arene.

Experimental Protocol: Synthesis of 4-Nitropentafluorosulfanylbenzene

-

Step 1: Synthesis of 4-Nitrophenylsulfur Tetrafluoride Chloride. To a stirred solution of bis(4-nitrophenyl) disulfide (1.0 g, 3.24 mmol) in acetonitrile (20 mL) is added trichloroisocyanuric acid (TCICA) (2.26 g, 9.72 mmol) and potassium fluoride (KF) (1.88 g, 32.4 mmol). The mixture is stirred at room temperature for 16 hours. The solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography (silica gel, hexanes/ethyl acetate) to afford 4-nitrophenylsulfur tetrafluoride chloride.

-

Step 2: Synthesis of 4-Nitropentafluorosulfanylbenzene. The 4-nitrophenylsulfur tetrafluoride chloride from the previous step is dissolved in anhydrous acetonitrile (15 mL). Silver(I) fluoride (AgF) or another suitable fluoride source is added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 4-nitropentafluorosulfanylbenzene.

Radical Addition of SF5Cl to Alkenes and Alkynes

For the synthesis of aliphatic and vinyl-SF5 compounds, the radical addition of pentafluorosulfanyl chloride (SF5Cl) across a double or triple bond is a powerful method. These reactions are typically initiated by a radical initiator such as triethylborane (BEt3) or through photolysis.

Experimental Protocol: Addition of SF5Cl to 1-Octene

-

A solution of 1-octene (1.0 mmol) in a suitable solvent such as dichloromethane (5 mL) is placed in a reaction vessel equipped with a stir bar and a balloon of SF5Cl gas. A solution of triethylborane (0.1 mmol, 1.0 M in hexanes) is added dropwise at room temperature. The reaction is stirred for 1-2 hours or until complete consumption of the starting alkene is observed by GC-MS. The solvent is then removed under reduced pressure, and the crude product, 1-chloro-2-(pentafluorosulfanyl)octane, is purified by flash chromatography.

Visualizing Synthetic Pathways and Logical Relationships

To better illustrate the core concepts, the following diagrams have been generated using the DOT language.

Applications in Drug Discovery and Development

The unique properties of the pentafluorosulfanyl group make it a valuable bioisosteric replacement for other functional groups in drug design.[7] It has been successfully employed to replace trifluoromethyl, tert-butyl, and nitro groups, leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[7]

The high lipophilicity of the SF5 group can enhance membrane permeability and, consequently, the bioavailability of a drug.[2] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, which can be critical for target binding and solubility. The exceptional metabolic stability imparted by the SF5 group can lead to a longer half-life and reduced drug dosage.[2]

For example, the replacement of a trifluoromethyl group with a pentafluorosulfanyl group in certain cannabinoid receptor ligands resulted in compounds with higher lipophilicity and, in some cases, improved receptor affinity and selectivity.[8]

Conclusion

The pentafluorosulfanyl group is a powerful and increasingly accessible tool for fine-tuning the properties of organic molecules. Its distinctive combination of high electronegativity, lipophilicity, stability, and steric bulk provides a unique entry point for addressing challenges in medicinal chemistry and materials science. As synthetic methodologies continue to improve, the application of the SF5 group is expected to expand, leading to the development of novel therapeutics and advanced materials with enhanced performance characteristics. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this "super-trifluoromethyl" group in their molecular design endeavors.

References

- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 5-Fluoroindole-3-carboxaldehyde (CAS No. 2338-71-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoroindole-3-carboxaldehyde (CAS No. 2338-71-8), a key building block in organic synthesis and pharmaceutical research. This document details its chemical and physical properties, commercial availability, safety protocols, and its role in the development of novel therapeutic agents.

Core Properties

5-Fluoroindole-3-carboxaldehyde is a solid, crystalline compound. The fluorine substitution on the indole ring enhances its chemical reactivity and selectivity, making it a valuable intermediate in medicinal chemistry.[1] Its core physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of CAS No. 2338-71-8

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 5-fluoro-1H-indole-3-carbaldehyde | [2] |

| Synonyms | 5-Fluoro-1H-indole-3-carbaldehyde, 3-Formyl-5-fluoroindole | [1] |

| Molecular Formula | C₉H₆FNO | [1][2] |

| Molecular Weight | 163.15 g/mol | [1][2] |

| Appearance | Yellowish to off-white crystalline powder/solid | [1][][4] |

| Melting Point | 159-172 °C | [1][][4][5] |

| Boiling Point | 342.4 ± 22.0 °C at 760 mmHg | [][5] |

| Density | 1.385 ± 0.06 g/cm³ | [][5] |

| Flash Point | 160.9 °C | |

| Solubility | Insoluble in water. Soluble in acetone, dimethyl sulfoxide (DMSO), and dichloromethane. | [4] |

| Purity | Commercially available in purities from ≥95% to ≥99%. | [1][] |

| Storage Conditions | Store in a cool, dark place under an inert atmosphere. Recommended storage at -20°C or between 2-8°C.[1][6][7] |

Availability

5-Fluoroindole-3-carboxaldehyde is readily available for research and development purposes. It is offered by numerous chemical suppliers globally. Purity levels typically range from 98% to over 99%, and it can be purchased in quantities ranging from grams to kilograms.[1][][6][8][9][10][11][12][13][14]

Applications in Research and Drug Discovery

5-Fluoroindole-3-carboxaldehyde is a versatile intermediate primarily used in the synthesis of more complex, biologically active molecules.[1] The indole scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][15][16]

The aldehyde functional group allows for a variety of chemical transformations, such as condensation and nucleophilic addition reactions, making it an invaluable tool for creating libraries of novel indole derivatives for drug screening.[1] Its fluorine atom can enhance metabolic stability and binding affinity of the final compounds.[1]

Caption: Logical workflow for drug discovery using CAS 2338-71-8 as a starting material.

Representative Experimental Protocol: Synthesis of a Schiff Base Derivative

The following is a generalized protocol for a condensation reaction, a common application for this compound. Note: This protocol is illustrative. Researchers must adapt it based on the specific substrate and desired product, adhering to all institutional safety guidelines.

Objective: To synthesize a Schiff base via condensation of 5-Fluoroindole-3-carboxaldehyde with a primary amine.

Materials:

-

5-Fluoroindole-3-carboxaldehyde (1 equivalent)

-

Primary amine (1-1.2 equivalents)

-

Anhydrous ethanol or methanol as solvent

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Thin-Layer Chromatography (TLC) plate and developing chamber

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Fluoroindole-3-carboxaldehyde in the chosen anhydrous solvent.

-

Addition of Reagents: Add the primary amine to the solution, followed by a catalytic amount (e.g., a few drops) of glacial acetic acid.

-

Reaction Conditions: Equip the flask with a condenser and heat the mixture to reflux.

-

Monitoring: Monitor the reaction's progress using TLC until the starting material is consumed.

-

Work-up: Once complete, cool the reaction mixture to room temperature. The product may precipitate. If so, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Analysis: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Caption: General experimental workflow for synthesis using 5-Fluoroindole-3-carboxaldehyde.

Safety and Handling

This compound is classified as an irritant. Users must consult the full Safety Data Sheet (SDS) from their supplier before handling.[2][4][5][7]

-

Hazard Statements:

-

Precautionary Measures:

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice.[7]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

-

Storage: The compound is noted to be air and light-sensitive. Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[4][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atlantic-chemicals.com [atlantic-chemicals.com]

- 5. 2338-71-8|5-Fluoroindole-3-carboxaldehyde, supplier/ Manufactor spot customization-Other Fluoro Building Blocks-Shanghai Up-Fluorochem Co., Ltd. [upfluorochem.com]

- 6. 2338-71-8|5-Fluoro-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 5-Fluoroindole-3-carboxaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. 2338-71-8 CAS Manufactory [m.chemicalbook.com]

- 10. jk-sci.com [jk-sci.com]

- 11. 5-Fluoro-1H-indole-3-carbaldehyde, CasNo.2338-71-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 12. inter-chem.pl [inter-chem.pl]

- 13. sumitbiomedical.com [sumitbiomedical.com]

- 14. Fused Bicyclic Heterocycles (22) [myskinrecipes.com]

- 15. cymitquimica.com [cymitquimica.com]

- 16. indole-building-block.com [indole-building-block.com]

Technical Guide: Spectroscopic Analysis of (3-Hydroxy-1-propenyl)sulfur Pentafluoride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pentafluorosulfanyl (SF₅) group is of significant interest in medicinal chemistry and materials science due to its unique properties, including high electronegativity, metabolic stability, and a large steric footprint, earning it the nickname 'super-CF₃'. The incorporation of the SF₅ group into organic molecules can dramatically alter their physical, chemical, and biological properties. This guide focuses on the expected spectroscopic characteristics of (3-Hydroxy-1-propenyl)sulfur pentafluoride, a molecule featuring this important functional group.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on known data for its isomer, 3-pentafluorosulfanyl-prop-2-en-1-ol, and general principles of spectroscopy for organofluorine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.0 - 7.5 | m | 2H | -CH=CH- |

| ~ 4.2 | d | 2H | -CH₂OH |

| ~ 3.5 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 - 150 | SF₅-CH= |

| ~ 120 - 130 | =CH-CH₂OH |

| ~ 60 | -CH₂OH |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 83 - 87 | quintet | 1F | Axial F of SF₅ |

| ~ 59 - 66 | doublet | 4F | Equatorial F of SF₅ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch |

| 3000 - 3100 | Medium | C-H stretch (vinyl) |

| 2850 - 2960 | Medium | C-H stretch (alkyl) |

| 1640 - 1680 | Medium | C=C stretch |

| 1000 - 1050 | Strong | C-O stretch |

| 800 - 900 | Strong | S-F stretch |

| 550 - 650 | Strong | S-F stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion |

| [M]+ | Molecular Ion |

| [M-OH]+ | Loss of hydroxyl radical |

| [M-H₂O]+ | Loss of water |

| [M-CH₂OH]+ | Loss of hydroxymethyl radical |

| [SF₅]+ | Pentafluorosulfanyl cation |

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS for ¹H and ¹³C).

IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid (if applicable), as a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet if the compound is a solid.

Mass Spectrometry

Mass spectra would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition of the molecular ion and key fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound such as this compound.

Caption: Logical workflow for the spectroscopic analysis of a novel compound.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a robust predictive framework for its spectroscopic characterization. The tables of expected data, coupled with generalized experimental protocols and a logical analysis workflow, offer valuable guidance for researchers working with this and other novel SF₅-containing molecules. The unique spectroscopic signatures of the SF₅ group, particularly in ¹⁹F NMR, are key to the successful elucidation of such structures.

A Technical Guide to the Physical and Chemical Properties of SF5-Alkenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF5) group has emerged as a critical substituent in modern medicinal chemistry and materials science, often considered a "super-trifluoromethyl" group due to its potent combination of properties.[1] This guide provides an in-depth overview of the physical and chemical characteristics of alkenols featuring the SF5 moiety (SF5-alkenols). These compounds are of growing interest as versatile building blocks for novel pharmaceuticals and advanced materials.[2] The SF5 group imparts high electronegativity, thermal and chemical stability, and significant lipophilicity, which can profoundly influence a molecule's biological activity and material properties.[1][3][4] This document consolidates available information on their synthesis, properties, and reactivity, presenting data in a structured format to aid researchers in this burgeoning field.

Physical and Chemical Properties of SF5-Alkenols

Quantitative experimental data for SF5-alkenols are not extensively available in the public domain. However, the well-documented properties of the SF5 group and fluorinated alcohols, in general, allow for informed estimations of their characteristics.

General Properties of the SF5 Group

The SF5 group is known for its:

-

High Electronegativity: It is one of the most strongly electron-withdrawing groups, which can significantly impact the acidity of nearby functional groups and the overall electronic properties of a molecule.[1][3]

-

Lipophilicity: The SF5 group substantially increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[3][4]

-

Thermal and Chemical Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, conferring high resistance to thermal decomposition and chemical degradation.[1][4]

-

Steric Bulk: The octahedral geometry of the SF5 group provides a unique and significant steric profile.[3]

Expected Properties of SF5-Alkenols

Based on the properties of the SF5 group and general trends for fluorinated alcohols, the following characteristics can be anticipated for SF5-alkenols.

| Property | Expected Characteristic | Rationale |

| Acidity (pKa) | More acidic than non-fluorinated analogs. | The strong electron-withdrawing nature of the SF5 group will stabilize the corresponding alkoxide, thus lowering the pKa of the hydroxyl group. Fluorinated alcohols are generally more acidic than their non-fluorinated counterparts.[5][6] |

| Boiling Point | Higher than non-fluorinated analogs of similar molecular weight. | The high polarity and strong intermolecular forces, including hydrogen bonding, associated with the hydroxyl group, combined with the large molecular weight of the SF5 group, are expected to lead to elevated boiling points.[7] |

| Melting Point | Dependent on molecular symmetry and packing efficiency in the solid state. | General trends for fluorinated compounds suggest that melting points can be variable.[7] |

| Solubility | Limited solubility in water, soluble in many organic solvents. | The large, lipophilic SF5 group will likely dominate the molecule's solubility profile, reducing aqueous solubility despite the presence of the hydrophilic hydroxyl group. Fluorinated alcohols often exhibit good solubility in a range of organic solvents.[8][9] |

Note: The table above provides expected trends. Specific experimental data for a range of SF5-alkenols are needed for precise comparisons.

Experimental Protocols

A key synthetic route to SF5-alkenols is the hydroxypentafluorosulfanylation of alkenes. The following provides a detailed methodology for this transformation.

Synthesis of β-Pentafluorosulfanyl Alcohols via Photo-induced Hydroxypentafluorosulfanylation of Alkenes[3]

This method allows for the direct, single-step introduction of both the SF5 and hydroxyl groups across a double bond.

General Procedure:

-

In a nitrogen-filled glovebox, add the alkene (1.0 equiv.) and 1-hexene (0.20 equiv.) to a 10 mL sealed vial.

-

Seal the vial and remove it from the glovebox.

-

Inject dichloromethane (DCM) to achieve a 0.1 M concentration of the alkene, followed by water (1.0 equiv.).

-

Introduce oxygen gas (2 mL) into the vial via a syringe.

-

Add a solution of pentafluorosulfanyl chloride (SF5Cl) in n-hexane (~0.3 M, 2.0 equiv.) to the reaction mixture.

-

Stir the resulting mixture at room temperature under irradiation with 365 nm LEDs for 4 hours.

-

Upon completion, dilute the reaction mixture with DCM for subsequent purification.

Purification:

-

The crude product is typically purified by column chromatography on silica gel.

Characterization:

-

The structure and purity of the synthesized SF5-alkenols can be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation. The 19F NMR spectrum will show a characteristic AX4 pattern for the SF5 group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Fragmentation patterns in mass spectrometry of alcohols often show alpha cleavage and dehydration.[10][11][12][13]

-

Visualizations

Synthetic Pathway for β-Pentafluorosulfanyl Alcohols

The following diagram illustrates the general workflow for the synthesis of β-pentafluorosulfanyl alcohols from alkenes.

Proposed Reaction Mechanism

A proposed radical-mediated mechanism for the hydroxypentafluorosulfanylation of alkenes is depicted below.[2]

Conclusion

SF5-alkenols represent a promising class of compounds with significant potential in drug discovery and materials science. While direct experimental data on their physical and chemical properties are still emerging, established principles of fluorine chemistry provide a solid foundation for predicting their behavior. The development of synthetic methodologies, such as the photo-induced hydroxypentafluorosulfanylation of alkenes, has opened the door to the broader exploration and application of these unique molecules. Further research is needed to fully characterize a diverse range of SF5-alkenols and to explore their utility in various scientific and technological fields. As more data becomes available, a clearer and more quantitative understanding of their structure-property relationships will undoubtedly accelerate their adoption in advanced applications.

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki [enviro.wiki]

- 4. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

The Synthesis of Aryl Sulfurpentafluorides: A Technical Guide

Introduction

The pentafluorosulfanyl (SF5) group has emerged as a significant substituent in modern chemistry, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. Often dubbed a "super-trifluoromethyl group," the SF5 moiety imparts unique properties to organic molecules, including high chemical and thermal stability, strong electron-withdrawing character, and substantial lipophilicity.[1][2] These characteristics can profoundly influence the biological activity and physical properties of parent compounds. However, the broader application of SF5-containing molecules has historically been hampered by the limited availability of efficient and scalable synthetic methods. This technical guide provides an in-depth overview of the core synthetic strategies for introducing the SF5 group onto an aromatic ring, with a focus on prevalent methodologies, experimental protocols, and comparative data for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of aryl sulfurpentafluorides (Ar-SF5) has evolved from harsh, low-yielding methods to more controlled and versatile protocols. The primary approaches can be categorized into two main strategies: direct oxidative fluorination and a two-step procedure involving an arylsulfur chlorotetrafluoride intermediate. More recent developments have introduced convergent approaches from other sulfur-containing precursors and cross-coupling methodologies for the synthesis of complex SF5-functionalized molecules.

Oxidative Fluorination of Diaryl Disulfides and Aryl Thiols

The direct conversion of readily available diaryl disulfides or aryl thiols to aryl sulfurpentafluorides is a foundational approach. This transformation requires a potent fluorinating agent and an oxidant to achieve the high oxidation state of sulfur (VI) and introduce five fluorine atoms.

A notable example of this approach involves the use of elemental fluorine (F2).

-

Reaction Setup: A solution of the diaryl disulfide (e.g., bis(p-nitrophenyl) disulfide) in an appropriate solvent such as acetonitrile is prepared in a fluoropolymer reactor.

-

Reagent Addition: A diluted mixture of F2 in an inert gas (e.g., 10% F2 in N2) is bubbled through the solution at a controlled temperature, often starting at low temperatures (e.g., -20 °C).

-

Reaction Monitoring and Work-up: The reaction progress is monitored by techniques such as 19F NMR spectroscopy. Upon completion, the reaction mixture is purged with an inert gas to remove excess fluorine, and the solvent is evaporated. The crude product is then purified by chromatography.

It is crucial to note that working with elemental fluorine requires specialized equipment and stringent safety precautions due to its high reactivity and toxicity.

Historically, silver(II) fluoride (AgF2) was employed for this transformation, though it often resulted in low yields.[3] Modern variations utilize a combination of an oxidant and a fluoride source, which can offer a safer and more practical alternative to elemental fluorine. For instance, trichloroisocyanuric acid (TCICA) in combination with potassium fluoride (KF) has been used for oxidative fluorination.[4][5]

Two-Step Synthesis via Arylsulfur Chlorotetrafluoride (Ar-SF4Cl) Intermediates

A more contemporary and often higher-yielding approach involves the initial synthesis of an arylsulfur chlorotetrafluoride (Ar-SF4Cl) intermediate, which is subsequently converted to the final Ar-SF5 product. This two-step process allows for greater control over the reaction and often provides cleaner products.

The synthesis of Ar-SF4Cl can be achieved from either diaryl disulfides or aryl thiols. A common and practical method involves the use of chlorine gas and an alkali metal fluoride.[6]

-

Experimental Protocol (from Diaryl Disulfide):

-

A suspension of the diaryl disulfide and an alkali metal fluoride (e.g., KF) is prepared in a suitable solvent like acetonitrile.

-

Chlorine gas is bubbled through the suspension, typically at or below room temperature.

-

The reaction is monitored until the starting material is consumed.

-

The reaction mixture is then filtered to remove insoluble salts, and the solvent is evaporated.

-

The resulting crude Ar-SF4Cl can be purified by distillation or recrystallization.[6]

-

A milder alternative to gaseous chlorine is the use of trichloroisocyanuric acid (TCICA) as the oxidant in conjunction with a fluoride source.[3]

The final step in this sequence is the conversion of the Ar-SF4Cl intermediate to the desired Ar-SF5 compound. This is accomplished by a chlorine-fluorine exchange reaction using a suitable fluoride source.

-

Experimental Protocol:

-

The purified Ar-SF4Cl is dissolved in an inert solvent.

-

A fluoride source such as zinc fluoride (ZnF2), hydrogen fluoride (HF), or silver tetrafluoroborate (AgBF4) is added to the solution.[6][7]

-

The reaction mixture is typically heated to facilitate the exchange.

-

Upon completion, the reaction is quenched, and the product is isolated and purified.

-

The choice of fluoride source can influence the reaction conditions and yield.

Synthesis from Arylphosphorothiolates

A more convergent strategy for the synthesis of Ar-SF5 compounds begins with arylphosphorothiolates. These precursors can be accessed from a variety of common starting materials, including aryl boronic acids, aryl halides, and thiophenols. The arylphosphorothiolate is then subjected to oxidative fluorination to yield the Ar-SF4Cl intermediate, which is subsequently converted to the Ar-SF5 product as described above.[7][8] This approach offers a unified platform for accessing a diverse range of SF5-substituted arenes.[8]

Negishi Cross-Coupling Reactions

For the incorporation of the SF5-aryl moiety into more complex molecular architectures, transition metal-catalyzed cross-coupling reactions are invaluable. The Negishi cross-coupling, for example, has been successfully employed in the synthesis of aromatic amino acids containing the SF5 group.[9]

-

Experimental Protocol:

-

An organozinc reagent is prepared from an appropriate SF5-aryl halide.

-

In a separate flask, a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., SPhos) are combined with the coupling partner (e.g., an amino acid derivative).

-

The organozinc reagent is then added to the catalyst mixture, and the reaction is heated until completion.

-

Standard aqueous work-up and chromatographic purification afford the desired SF5-functionalized product.[9]

-

Data Presentation

The following tables summarize quantitative data for the key synthetic methodologies, allowing for a comparative assessment of their efficiency and substrate scope.

Table 1: Synthesis of Arylsulfur Chlorotetrafluorides (Ar-SF4Cl) from Diaryl Disulfides

| Entry | Diaryl Disulfide | Oxidant/Fluoride Source | Solvent | Conditions | Yield (%) | Reference |

| 1 | Diphenyl disulfide | Cl2 / KF | CH3CN | 0 °C to rt | 95 | [6] |

| 2 | Bis(4-nitrophenyl) disulfide | Cl2 / KF | CH3CN | 0 °C to rt | 98 | [6] |

| 3 | Bis(4-bromophenyl) disulfide | Cl2 / KF | CH3CN | 0 °C to rt | 96 | [6] |

| 4 | Bis(2-fluorophenyl) disulfide | Cl2 / KF | CH3CN | 0 °C to rt | 91 | [6] |

| 5 | Diphenyl disulfide | TCICA / KF | CH3CN | rt, 24 h | 85 | [10] |

Table 2: Conversion of Arylsulfur Chlorotetrafluorides (Ar-SF4Cl) to Aryl Sulfurpentafluorides (Ar-SF5)

| Entry | Ar-SF4Cl | Fluoride Source | Solvent | Conditions | Yield (%) | Reference |

| 1 | C6H5-SF4Cl | ZnF2 | - | 120 °C | 85 | [6] |

| 2 | 4-NO2C6H4-SF4Cl | HF | - | 80 °C | 92 | [6] |

| 3 | 4-BrC6H4-SF4Cl | ZnF2 | - | 130 °C | 88 | [6] |

| 4 | C6H5-SF4Cl | AgBF4 | CH3CN | 25 °C, 24 h | 75 | [11] |

Table 3: Negishi Cross-Coupling for the Synthesis of SF5-Aryl Amino Acids

| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Solvent | Conditions | Yield (%) | Reference |

| 1 | 1-iodo-3-(pentafluoro-λ6-sulfanyl)benzene | (R)-BnO-Ala-ZnI | Pd2(dba)3 / SPhos | THF | 50 °C, 5 h | 42 | [9] |

| 2 | 1-iodo-4-(pentafluoro-λ6-sulfanyl)benzene | (R)-BnO-Ala-ZnI | Pd2(dba)3 / SPhos | THF | 50 °C, 5 h | 35 | [9] |

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways described.

Conclusion

The synthesis of aryl sulfurpentafluorides has progressed significantly, with the development of more reliable and versatile methodologies. The two-step approach via an arylsulfur chlorotetrafluoride intermediate currently stands as a robust and widely applicable strategy, offering good yields and functional group tolerance. For the construction of more elaborate molecules, cross-coupling reactions provide a powerful tool for the late-stage introduction of the SF5-aryl motif. As research in this area continues, the development of even milder, more efficient, and scalable methods for the synthesis of these valuable compounds can be anticipated, further expanding their utility in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.com [thieme-connect.com]

In-depth Technical Guide: Stability and Storage of (3-Hydroxy-1-propenyl)sulfur Pentafluoride

Introduction

(3-Hydroxy-1-propenyl)sulfur pentafluoride is a unique organosulfur compound featuring the highly stable and electron-withdrawing sulfur pentafluoride (SF₅) group. This functional group imparts distinct physicochemical properties to the molecule, influencing its reactivity, stability, and potential applications in fields such as medicinal chemistry and materials science. This guide provides a comprehensive overview of the available knowledge regarding the stability and appropriate storage conditions for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The stability of this compound is largely dictated by the robust nature of the SF₅ group and the reactivity of the hydroxy-propenyl moiety. The sulfur(VI) center is sterically hindered and coordinatively saturated, rendering the S-F bonds exceptionally resistant to hydrolysis and chemical attack. However, the presence of a double bond and a hydroxyl group introduces potential pathways for degradation.

Stability Profile

Currently, detailed quantitative stability data for this compound under various conditions (e.g., pH, temperature, light) is not extensively documented in publicly available literature. However, based on the general understanding of related SF₅-containing compounds and functional groups present, the following can be inferred:

-

Thermal Stability: The C-S and S-F bonds are expected to be thermally stable. Decomposition would likely be initiated at the organic moiety, potentially through dehydration or polymerization at elevated temperatures.

-

Chemical Stability: The SF₅ group is known to be stable under a wide range of chemical conditions, including acidic and basic media. The primary points of reactivity would be the alkene and the alcohol. The double bond may be susceptible to oxidation or addition reactions, while the hydroxyl group can undergo typical alcohol reactions.

-

Photostability: The potential for photodegradation exists, particularly due to the presence of the carbon-carbon double bond, which can undergo isomerization or other photochemical reactions upon exposure to UV light.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on best practices for storing reactive organic compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 4°C (refrigerated or frozen) | To minimize thermal degradation and potential polymerization. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the double bond and other sensitive parts of the molecule. |

| Light | Amber vial or protection from light | To prevent photodegradation. |

| Moisture | Tightly sealed container with desiccant | To prevent potential hydrolysis or water-catalyzed reactions. |

Experimental Protocols

Detailed experimental protocols for the synthesis or stability testing of this compound are not widely published. However, a general workflow for assessing the stability of a novel compound is outlined below.

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the chemical stability of the target compound.

While specific experimental data for this compound is limited, an understanding of its constituent functional groups allows for the formulation of sound storage and handling procedures. The high stability of the SF₅ group combined with the reactivity of the hydroxy-propenyl moiety defines its chemical behavior. For researchers and drug development professionals, adherence to the recommended storage conditions and the application of systematic stability testing protocols are crucial for ensuring the quality and reliability of this compound in experimental settings. As research on SF₅-containing molecules progresses, more detailed stability and handling information is expected to become available.

Methodological & Application

Application Notes and Protocols for (3-Hydroxy-1-propenyl)sulfur pentafluoride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Hydroxy-1-propenyl)sulfur pentafluoride, also known as 3-pentafluorosulfanylprop-2-en-1-ol, is a versatile and valuable building block in medicinal chemistry. The sulfur pentafluoride (SF₅) group, often termed a "super-trifluoromethyl" group, imparts unique and advantageous properties to organic molecules, including enhanced lipophilicity, metabolic stability, and electronegativity.[1][2][3][4] These characteristics make it an attractive moiety for the design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes on the use of this compound as a synthetic precursor for creating diverse compound libraries and outlines experimental protocols for its synthesis and subsequent derivatization.

Introduction to the Medicinal Chemistry of the SF₅ Group

The incorporation of fluorine-containing functional groups is a well-established strategy in drug design to modulate a molecule's biological properties. The SF₅ group, in particular, offers a unique combination of characteristics:

-

High Electronegativity: The SF₅ group is one of the most electron-withdrawing groups, which can significantly influence the acidity of nearby protons and the binding affinity of a molecule to its biological target.[2][3]

-

Lipophilicity: Despite its high polarity, the SF₅ group is highly lipophilic, which can enhance a drug's ability to cross cell membranes.[1][2][4]

-

Metabolic Stability: The sulfur-fluorine bonds are exceptionally strong, making the SF₅ group highly resistant to metabolic degradation, which can lead to a longer in vivo half-life of a drug.[1][5]

-

Steric Bulk: The octahedral geometry and size of the SF₅ group, which is larger than a trifluoromethyl group, can be used to probe steric requirements in receptor binding pockets.[3]

This compound serves as a key starting material for introducing the SF₅ group into more complex molecular scaffolds, particularly through the generation of SF₅-containing dienes for Diels-Alder reactions.[6]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The general workflow involves the radical addition of sulfur pentafluoride chloride (SF₅Cl) to an allylic substrate, followed by elimination and hydrolysis steps.

Experimental Protocol: Synthesis of 3-Pentafluorosulfanylprop-2-en-1-ol

This protocol is adapted from literature procedures.

Materials:

-

Allyl acetate

-

Sulfur pentafluoride chloride (SF₅Cl)

-

Triethylborane (BEt₃) in hexane (1 M solution)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Radical Addition: To a solution of allyl acetate in a suitable solvent (e.g., dichloromethane) at -78 °C, add triethylborane (1 M in hexane) dropwise. Bubble SF₅Cl gas through the solution for a specified period. The reaction is monitored by TLC or GC-MS for the consumption of the starting material.

-

Work-up and Purification of the Adduct: Once the reaction is complete, warm the mixture to room temperature and quench with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the chlorinated intermediate.

-

Elimination and Hydrolysis: Dissolve the purified adduct in methanol. Add a solution of sodium hydroxide in methanol dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Final Work-up and Purification: Neutralize the reaction mixture with a suitable acid (e.g., 1 M HCl) and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 3-pentafluorosulfanylprop-2-en-1-ol.

DOT Diagram: Synthesis Workflow

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of more complex molecules with potential biological activity. A primary application is its conversion to 1-pentafluorosulfanyl-1,3-dienes, which can then be utilized in Diels-Alder reactions to construct six-membered ring systems, a common scaffold in many natural products and pharmaceuticals.[6][7]

Oxidation to (E)-3-(Pentafluorosulfanyl)acrylaldehyde

The allylic alcohol can be oxidized to the corresponding α,β-unsaturated aldehyde, which is a versatile intermediate.

Experimental Protocol: Oxidation of 3-Pentafluorosulfanylprop-2-en-1-ol

Materials:

-

3-Pentafluorosulfanylprop-2-en-1-ol

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Silica gel

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred suspension of PCC and silica gel in dichloromethane, add a solution of 3-pentafluorosulfanylprop-2-en-1-ol in dichloromethane.

-

Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield (E)-3-(pentafluorosulfanyl)acrylaldehyde.

Synthesis of 1-Pentafluorosulfanyl-1,3-dienes and their use in Diels-Alder Reactions

The aldehyde can be further reacted, for example, through a Wittig reaction, to generate a 1-pentafluorosulfanyl-1,3-diene. These dienes are reactive partners in [4+2] cycloaddition reactions with various dienophiles to produce a diverse range of SF₅-substituted cyclohexene derivatives.

DOT Diagram: Application Workflow

Caption: Derivatization of this compound.

Potential Biological Activities of Derivatives

While direct biological activity data for this compound is not extensively reported, the rationale for its use in medicinal chemistry lies in the proven impact of the SF₅ group on the biological activity of various molecular scaffolds. For instance, SF₅-containing analogs of known drugs have demonstrated enhanced potency and selectivity.

Table 1: Examples of Bioactive SF₅-Containing Compounds

| Parent Compound/Class | SF₅-containing Analog | Observed Biological Activity | Reference |

| Mefloquine | 8-SF₅-Mefloquine | Improved antimalarial activity and longer half-life. | [5] |

| Curcuminoids | SF₅-substituted Curcuminoids | Increased anticancer activity. | [5] |

| Meta-diamide Insecticides | SF₅-containing Meta-diamides | High insecticidal activity. | [8][9] |

The Diels-Alder adducts derived from 1-pentafluorosulfanyl-1,3-dienes are expected to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, which are often associated with cyclohexene-containing natural products.[7]

Signaling Pathways and Mechanisms of Action (Hypothetical)

The specific signaling pathways modulated by derivatives of this compound would depend on the overall molecular scaffold of the final compound. However, the presence of the SF₅ group can influence drug-target interactions in several ways:

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the SF₅ group can lead to more favorable electrostatic interactions with the target protein.

-

Increased Cell Penetration: The lipophilicity of the SF₅ group can facilitate passage through cell membranes, allowing the compound to reach intracellular targets.

-

Modulation of Kinase Activity: Many kinase inhibitors feature fluorinated groups. The SF₅ group could be incorporated to develop novel kinase inhibitors for cancer therapy.

DOT Diagram: Hypothetical Mechanism of Action

Caption: Hypothetical mechanism of action for an SF₅-containing drug.

Conclusion

This compound is a key synthetic intermediate that provides access to a wide array of novel SF₅-containing compounds. Its utility in generating dienes for Diels-Alder reactions opens up possibilities for creating diverse chemical libraries for drug discovery. The unique properties of the SF₅ group suggest that derivatives of this building block hold significant promise for the development of new therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles. Further research into the biological activities of these derivatives is warranted to fully explore their potential in medicinal chemistry.

References

- 1. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]

- 2. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 3. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]

- 4. SF5-containing building blocks - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Applications of Pentafluorosulfanyl (SF5) Compounds as Bioisosteres in Drug Design

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group has emerged as a valuable bioisostere in modern drug design, offering a unique combination of physicochemical properties that can be leveraged to improve the potency, selectivity, and pharmacokinetic profiles of drug candidates. Termed a "super-trifluoromethyl group," the SF5 moiety is larger, more lipophilic, and possesses a stronger electron-withdrawing character than the trifluoromethyl (CF3) group, providing a distinct tool for medicinal chemists to modulate molecular properties and explore novel chemical space.[1][2]

This document provides detailed application notes on the use of SF5 compounds as bioisosteres in several key therapeutic areas, supported by quantitative data, experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways.